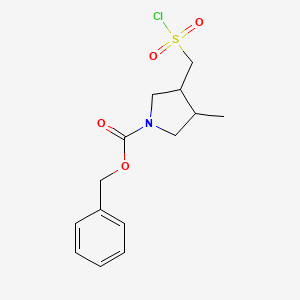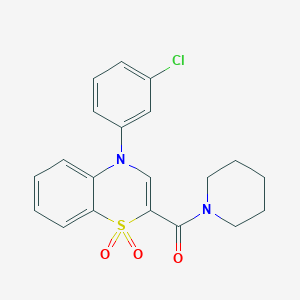
4-(3-chlorophenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chlorophenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is commonly referred to as CPB-TZ or Dimebon and has been found to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Structural Characteristics and Synthesis
The structural analysis of compounds closely related to 4-(3-chlorophenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide reveals their stabilization by extensive intramolecular hydrogen bonds. The heterocyclic thiazine rings in these structures typically adopt half-chair conformations (W. Siddiqui, S. Ahmad, M. Tariq, H. Siddiqui, M. Parvez, 2008). Synthesis methods for related compounds involve ultrasonic mediated N-alkylation and ring expansion techniques, highlighting a straightforward approach to obtaining biologically active derivatives (M. Zia-ur-Rehman, Jamil Anwar Choudary, M. Elsegood, H. Siddiqui, K. Khan, 2009).
Biological Activities
A variety of biological activities have been associated with compounds structurally similar to 4-(3-chlorophenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide, including antimicrobial and antioxidant properties. Novel series of such derivatives have been synthesized and shown to possess significant antibacterial and DPPH radical scavenging activities, indicating their potential utility as biologically active agents (E. Krzyżak, B. Szczęśniak-Sięga, W. Malinka, 2013). Further studies explore these compounds' importance as biopharmaceutical materials, notably for their antimicrobial and antioxidant applications (Sumit Saroha, Chhavi, P. Sharma, 2020).
Potential Therapeutic Applications
The therapeutic potential of analogs of 4-(3-chlorophenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide extends to areas such as antihypertensive activity without exhibiting diuretic or hyperglycemic effects, distinguishing them from other hypertension treatments (M. Shimizu, K. Yoshida, T. Kadokawa, N. Hatano, J. Kuwashima, K. Nakatsuji, I. Nose, M. Kobayashi, 1977). Additionally, some derivatives have been explored for their central activity as modulators of glutamate receptors, facilitating the induction of long-term potentiation in vivo, which could have implications for enhancing memory and learning (U. Stäubli, Y. Perez, F. Xu, G. Rogers, M. Ingvar, S. Stone-Elander, G. Lynch, 1994).
Propriétés
IUPAC Name |
[4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c21-15-7-6-8-16(13-15)23-14-19(20(24)22-11-4-1-5-12-22)27(25,26)18-10-3-2-9-17(18)23/h2-3,6-10,13-14H,1,4-5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTOVQHHNWLLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazine 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dibromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2440379.png)
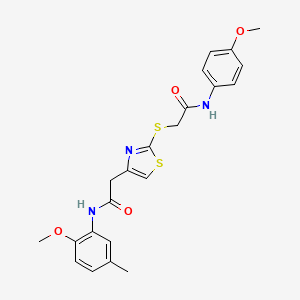
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2440385.png)
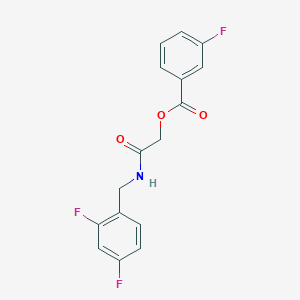
![N-(3,4-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440388.png)
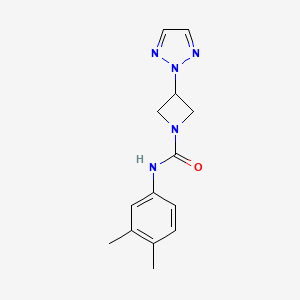
![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2440390.png)
![Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2440391.png)
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2440392.png)



![2-Azaspiro[4.4]nonane hemioxalate](/img/structure/B2440401.png)
